Compound Description: BMS-599626 is an orally bioavailable, highly selective, small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family. It exhibits potent inhibition of HER1 and HER2, with IC50 values of 20 and 30 nmol/L, respectively [, ]. This pan-HER kinase inhibitor demonstrates antitumor activity in a variety of preclinical models, including those overexpressing HER1 (GEO), HER2 gene amplification (KPL4), or HER2 overexpression (Sal2) []. It functions by inhibiting HER1/HER2 homodimer and heterodimer signaling, leading to the modulation of receptor signaling and inhibition of tumor cell proliferation [, ]. Additionally, BMS-599626 has been shown to sensitize ABCG2-overexpressing cells to chemotherapeutic drugs like topotecan and mitoxantrone by inhibiting the efflux function of the ABCG2 transporter [].
Gefitinib
Compound Description: Gefitinib is a specific and reversible EGFR tyrosine kinase inhibitor (TKI) []. It has demonstrated clinical activity in advanced or metastatic non-small cell lung cancer (NSCLC) and is approved in various countries for the treatment of patients who have failed prior chemotherapy [].
Relevance: Gefitinib is mentioned alongside BMS-599626 as a representative of specific EGFR-TKIs, contrasting it with the pan-HER inhibitory activity of BMS-599626 []. This comparison highlights the broader target profile of BMS-599626 within the HER family, potentially offering advantages in treating tumors driven by multiple HER receptors.
Erlotinib
Compound Description: Erlotinib, similar to gefitinib, is a specific and reversible EGFR tyrosine kinase inhibitor (TKI) []. It is clinically active in advanced or metastatic NSCLC and has received approval in several countries for treating patients who have experienced prior chemotherapy failure []. Additionally, erlotinib has been shown to improve survival in pancreatic cancer patients when administered in conjunction with gemcitabine [].
Relevance: Erlotinib is grouped with BMS-599626 under the category of EGFR tyrosine kinase inhibitors (TKI), albeit with distinct target selectivity []. While both erlotinib and gefitinib primarily target EGFR, BMS-599626 acts as a pan-HER inhibitor, impacting a wider range of HER receptors, including HER1 (EGFR), HER2, and HER4.
Lapatinib
Compound Description: Lapatinib is a dual EGFR/HER2 tyrosine kinase inhibitor, exhibiting potent activity against both receptors []. This dual targeting mechanism makes it a promising therapeutic candidate, particularly in the context of breast cancer treatment [].
CI-1033 (Canertinib)
Compound Description: CI-1033, also known as canertinib, is a pan-HER inhibitor, exhibiting inhibitory activity against all members of the HER family of receptor tyrosine kinases []. Preclinical studies have investigated its effects on various cancer types [].
Relevance: Similar to BMS-599626, CI-1033 functions as a pan-HER inhibitor, blocking the activity of all HER receptors [, ]. This shared characteristic highlights the interest in targeting multiple HER receptors as a therapeutic strategy in cancer treatment.
PF-00299804 (Dacomitinib)
Compound Description: PF-00299804, also known as dacomitinib, is a pan-HER inhibitor []. It has been investigated for its potential as an anticancer agent in various tumor types [].
Relevance: PF-00299804, alongside CI-1033 and BMS-599626, belongs to the class of pan-HER inhibitors []. This shared classification underscores the importance of understanding the therapeutic potential and potential benefits of targeting multiple HER receptors in cancer.
BMS-690514
Compound Description: BMS-690514 is another pan-HER inhibitor that has been investigated for its anticancer properties [].
Relevance: As a pan-HER inhibitor, BMS-690514 shares a common mechanism of action with BMS-599626 by targeting multiple HER receptors []. This highlights the continued interest in developing pan-HER inhibitors as potential cancer therapies.
JNJ-28871063
Compound Description: JNJ-28871063 is a pan-HER inhibitor []. It has been explored as a potential therapeutic agent for cancer treatment [].
Relevance: JNJ-28871063, along with BMS-599626 and other mentioned compounds, is categorized as a pan-HER inhibitor []. The inclusion of these compounds in research highlights the ongoing exploration and development of pan-HER inhibitors as potential cancer treatments.
HM781-36B
Compound Description: HM781-36B is a novel quinazoline-based irreversible pan-HER inhibitor []. Preclinical research has demonstrated its potential as a targeted therapy for HER2-amplified gastric cancer, exhibiting potent suppression of proliferation in gastric cancer cell lines and synergistic effects when combined with chemotherapeutic agents such as 5-fluorouracil or cisplatin [].
Relevance: Both HM781-36B and BMS-599626 function as pan-HER inhibitors, targeting multiple members of the HER receptor family []. While BMS-599626 acts reversibly, HM781-36B exerts its inhibitory effects irreversibly.
Trastuzumab (Herceptin)
Compound Description: Trastuzumab, marketed under the brand name Herceptin, is a monoclonal antibody that specifically targets HER2 [, ]. It is widely utilized in the treatment of HER2-positive breast cancer [, ].
Relevance: Trastuzumab and BMS-599626 share a common target in HER2, though their mechanisms of action differ [, ]. While trastuzumab is a monoclonal antibody that binds to and inhibits HER2, BMS-599626 is a small molecule that directly inhibits the kinase activity of HER2 and other HER receptors.
CP-724,714
Compound Description: CP-724,714 is a small molecule inhibitor that specifically targets HER2 [, ]. It has been explored as a potential therapeutic agent for cancers overexpressing HER2 [, ].
Relevance: CP-724,714, along with BMS-599626 and trastuzumab, targets HER2, although their mechanisms of inhibition vary [, ]. The mention of CP-724,714 emphasizes the significance of HER2 as a therapeutic target in cancer treatment and highlights the diverse approaches being explored to inhibit its activity.
NKI-272
Compound Description: NKI-272 is an irreversible pan-HER inhibitor [, ]. It has been investigated for its potential as an anticancer agent in preclinical and clinical settings [, ].
Relevance: NKI-272 shares its classification as a pan-HER inhibitor with BMS-599626 [, ]. This shared mechanism of action, targeting multiple HER receptors, highlights the therapeutic potential of this approach in cancer.
Overview
BMS 599626-d4 is a highly selective inhibitor of the human epidermal growth factor receptor kinases HER1 (also known as epidermal growth factor receptor) and HER2. This compound has demonstrated significant anti-tumor efficacy in preclinical models, making it a promising candidate for cancer treatment. BMS 599626-d4 is classified as a small molecule kinase inhibitor, specifically targeting the signaling pathways associated with tumor growth and proliferation. Its chemical structure is characterized by a complex arrangement that includes a pyrrolotriazine core, which contributes to its biological activity.
Synthesis Analysis
The synthesis of BMS 599626-d4 involves several intricate steps designed to create pyrrolotriazine analogs. The general synthetic route includes:
Formation of Pyrrolotriazine Analog: This step typically involves the reaction of specific starting materials under controlled conditions to yield the desired pyrrolotriazine structure.
Purification Techniques: Advanced purification methods, such as high-performance liquid chromatography, are employed to optimize yield and purity of the compound.
Final Modifications: The compound is then subjected to various chemical modifications to enhance its selectivity and efficacy against HER1 and HER2 kinases.
Molecular Structure Analysis
BMS 599626-d4 has a molecular formula of C₂₇H₂₃D₄FN₈O₃ and a molecular weight of 534.58 g/mol. Its structure is characterized by:
Core Structure: A pyrrolotriazine moiety that plays a crucial role in its inhibitory activity.
Substituents: The presence of fluorine and morpholine groups enhances its binding affinity to the target receptors.
Structural Data
Property
Data
CAS Number
1330172-72-9
Molecular Formula
C₂₇H₂₃D₄FN₈O₃
Molecular Weight
534.58 g/mol
Synonyms
AC 480-d4
Chemical Reactions Analysis
BMS 599626-d4 undergoes several key chemical reactions that are critical for its function:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often utilizing reagents like hydrogen peroxide.
Reduction: Involves adding hydrogen or removing oxygen, typically using sodium borohydride or lithium aluminum hydride.
Substitution Reactions: These involve replacing one atom or group with another, commonly employing halogens or nucleophiles.
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties and efficacy against cancer cells.
Mechanism of Action
BMS 599626-d4 exerts its therapeutic effects primarily through the inhibition of kinase activity associated with HER1 and HER2 receptors. The mechanism involves:
Inhibition of Autophosphorylation: By preventing the autophosphorylation of HER1 and HER2, BMS 599626-d4 blocks downstream signaling pathways that promote cell proliferation and survival.
Disruption of Heterodimer Formation: The compound also inhibits the formation of heterodimers between HER1 and HER2, further disrupting receptor signaling pathways critical for tumor growth.
Physical and Chemical Properties Analysis
BMS 599626-d4 exhibits several notable physical and chemical properties:
Solubility: The compound's solubility characteristics are crucial for its bioavailability in clinical applications.
Stability: Stability under various conditions (pH, temperature) is essential for storage and use in pharmaceutical formulations.
Spectroscopic Data: Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are often used to characterize the compound's structure and purity.
These properties are vital for understanding how BMS 599626-d4 can be effectively utilized in therapeutic contexts.
Applications
BMS 599626-d4 has a wide range of applications in scientific research:
Cancer Research: Used extensively as a model compound for studying kinase inhibition and receptor signaling pathways related to cancer.
Cell-Based Assays: Employed in assays to investigate the effects of inhibiting HER1 and HER2 on cell proliferation and survival.
Therapeutic Development: Explored as a potential therapeutic agent for treating cancers that overexpress HER1 and HER2, such as breast and lung cancers.
Pharmaceutical Industry: Utilized in developing new cancer therapies and optimizing existing treatment protocols aimed at targeting these specific receptors.
Properties
CAS Number
1330172-72-9
Product Name
BMS 599626-d4
Molecular Formula
C₂₇H₂₃D₄FN₈O₃
Molecular Weight
534.58
Synonyms
N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester; AC 480-d4;
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.